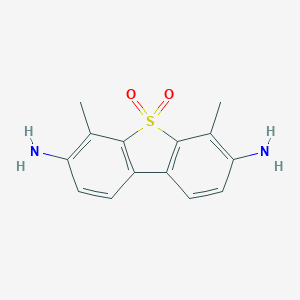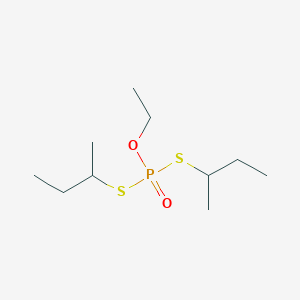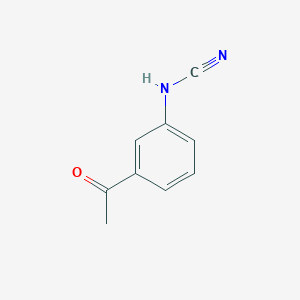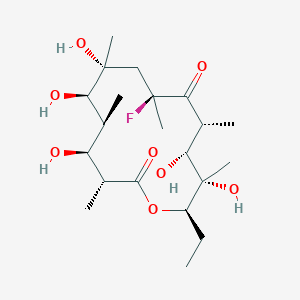![molecular formula C10H14O2 B021775 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol CAS No. 103440-33-1](/img/structure/B21775.png)
2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol, also known as HMPE, is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water and ethanol. HMPE has been found to exhibit various biological activities, making it a promising candidate for pharmaceutical development. In
Mechanism Of Action
The mechanism of action of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are responsible for its therapeutic effects. 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been found to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and inflammation. Additionally, 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various diseases.
Biochemical And Physiological Effects
2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, which can lead to cell damage and inflammation. 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been shown to reduce the levels of inflammatory markers, such as interleukin-6 and tumor necrosis factor-alpha. These effects suggest that 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol may have a protective effect against oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One advantage of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol is its high purity, which makes it suitable for scientific research. Additionally, 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been found to be relatively stable under various conditions, which makes it suitable for use in lab experiments. However, one limitation of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol and its potential side effects.
Future Directions
There are several future directions for the study of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been shown to improve cognitive function and to have a protective effect on the brain, making it a promising candidate for further research in this area. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol and to identify any potential side effects. Finally, the development of new methods for the synthesis of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol may lead to the discovery of new analogs with improved properties.
Synthesis Methods
The synthesis of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol involves the reaction of 2-formyl-6-methylphenol with ethylene glycol in the presence of a catalyst. The product is then purified through recrystallization. This method yields 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol with a purity of over 99%, making it suitable for scientific research.
Scientific Research Applications
2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has also been shown to have a protective effect on the liver and to improve cognitive function. These properties make 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol a promising candidate for the development of new drugs for various diseases.
properties
CAS RN |
103440-33-1 |
|---|---|
Product Name |
2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol |
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)-6-methylphenyl]ethanol |
InChI |
InChI=1S/C10H14O2/c1-8-3-2-4-9(7-12)10(8)5-6-11/h2-4,11-12H,5-7H2,1H3 |
InChI Key |
MWXVYSSQLIUPGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CO)CCO |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)CCO |
synonyms |
Benzeneethanol, 2-(hydroxymethyl)-6-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




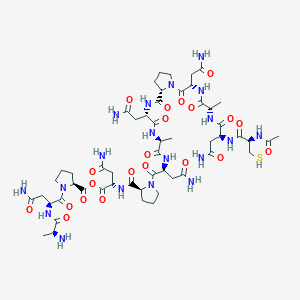



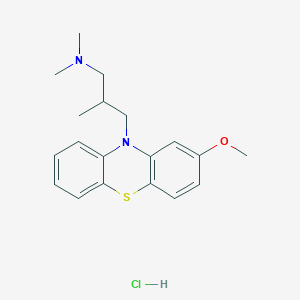

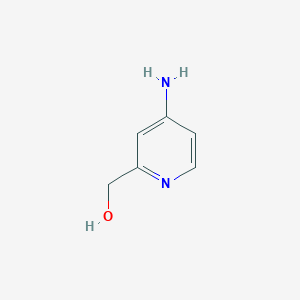
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
